molecular formula C15H16O B1629906 3-(2,6-Dimethylphenyl)benzyl alcohol CAS No. 691905-27-8

3-(2,6-Dimethylphenyl)benzyl alcohol

Cat. No.: B1629906
CAS No.: 691905-27-8
M. Wt: 212.29 g/mol
InChI Key: RSMBYAMKNAFCBM-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)benzyl alcohol, also known as [1,1’-Biphenyl]-3-methanol, 2’,6’-dimethyl-, is an organic compound with the molecular formula C15H16O and a molecular weight of 212.29 g/mol . This compound is characterized by the presence of a benzyl alcohol group attached to a biphenyl structure with two methyl groups at the 2 and 6 positions on one of the phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)benzyl alcohol can be achieved through various synthetic routes. One common method involves the reduction of the corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. This method utilizes hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to reduce the precursor compound to the desired alcohol. The reaction is carried out under high pressure and temperature to ensure efficient conversion .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using strong reducing agents.

    Substitution: The benzyl alcohol group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: 3-(2,6-Dimethylphenyl)benzaldehyde or 3-(2,6-Dimethylphenyl)benzoic acid.

    Reduction: 3-(2,6-Dimethylphenyl)methane.

    Substitution: 3-(2,6-Dimethylphenyl)benzyl ether or 3-(2,6-Dimethylphenyl)benzyl ester.

Scientific Research Applications

3-(2,6-Dimethylphenyl)benzyl alcohol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)benzyl alcohol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. The presence of the biphenyl structure allows for π-π interactions with aromatic systems, which can influence its reactivity and binding affinity with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: A simpler analog with a single phenyl ring and an alcohol group.

    2,6-Dimethylbenzyl alcohol: Similar structure but lacks the biphenyl moiety.

    3-Phenylpropanol: Contains a phenyl ring and a propanol group but lacks the dimethyl substitution.

Uniqueness

3-(2,6-Dimethylphenyl)benzyl alcohol is unique due to the presence of both the biphenyl structure and the dimethyl substitution, which confer distinct chemical and physical properties.

Properties

IUPAC Name

[3-(2,6-dimethylphenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-11-5-3-6-12(2)15(11)14-8-4-7-13(9-14)10-16/h3-9,16H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMBYAMKNAFCBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630403
Record name (2',6'-Dimethyl[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691905-27-8
Record name (2',6'-Dimethyl[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2′,6′-Dimethylbiphenyl-3-carbaldehyde (18.5 g, 88.0 mmol) was dissolved in a mixed solvent of 1,2-dimethoxyethane (100 mL) and tetrahydrofuran (100 mL), and sodium borohydride (1.66 g, 44.0 mmol) was added under ice-cooling, and the mixture was stirred at the same temperature for 3 hr, further at room temperature for 3 hr. Diluted hydrochloric acid was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (10%-50% ethyl acetate/hexane) to give the title compound (15.6 g, yield 83%) as a colorless oil.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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